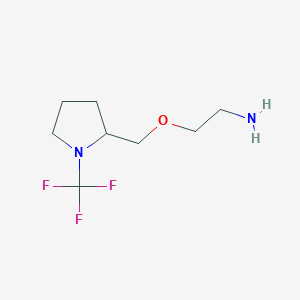
2-Pentenenitrile, 5-hydroxy-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentenenitrile, 5-hydroxy-, (E)- is an organic compound with the molecular formula C5H7NO It is a nitrile with a hydroxyl group attached to the fifth carbon in the pentene chain The (E)-configuration indicates that the substituents on the double bond are on opposite sides, giving the molecule a specific geometric structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Pentenenitrile, 5-hydroxy-, (E)- can be synthesized through several methods. One common approach involves the reaction of 2-pentenenitrile with hydroxylamine under controlled conditions to introduce the hydroxyl group at the fifth carbon. The reaction typically requires an acid catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 2-Pentenenitrile, 5-hydroxy-, (E)- often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may include steps such as distillation and purification to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pentenenitrile, 5-hydroxy-, (E)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-pentenenitrile, 5-oxo-, (E)-.
Reduction: The nitrile group can be reduced to an amine, producing 2-pentene-5-amine, (E)-.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: 2-Pentenenitrile, 5-oxo-, (E)-
Reduction: 2-Pentene-5-amine, (E)-
Substitution: Various substituted pentenenitriles depending on the reagent used.
Applications De Recherche Scientifique
2-Pentenenitrile, 5-hydroxy-, (E)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and its role as a precursor in drug synthesis is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2-Pentenenitrile, 5-hydroxy-, (E)- involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups allow it to participate in hydrogen bonding and nucleophilic addition reactions. These interactions can affect enzyme activity, protein function, and cellular processes, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
2-Pentenenitrile, 5-hydroxy-, (E)- can be compared with other similar compounds, such as:
2-Pentenenitrile, (E)-: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Pentenenitrile, 5-oxo-, (E)-: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
2-Pentene-5-amine, (E)-:
The unique combination of the hydroxyl and nitrile groups in 2-Pentenenitrile, 5-hydroxy-, (E)- gives it distinct chemical properties and makes it a versatile compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C5H7NO |
|---|---|
Poids moléculaire |
97.12 g/mol |
Nom IUPAC |
(E)-5-hydroxypent-2-enenitrile |
InChI |
InChI=1S/C5H7NO/c6-4-2-1-3-5-7/h1-2,7H,3,5H2/b2-1+ |
Clé InChI |
HIHLTZWMAUOGHM-OWOJBTEDSA-N |
SMILES isomérique |
C(CO)/C=C/C#N |
SMILES canonique |
C(CO)C=CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



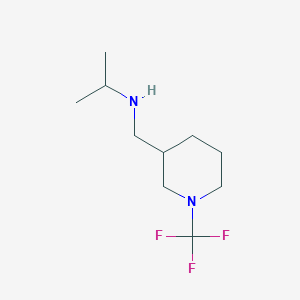

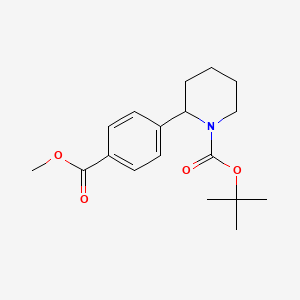


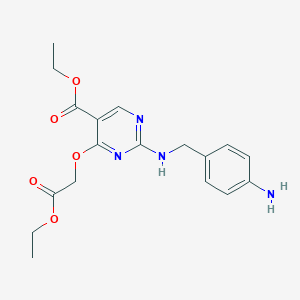
![5-Iodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13964069.png)
![2-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanol](/img/structure/B13964074.png)


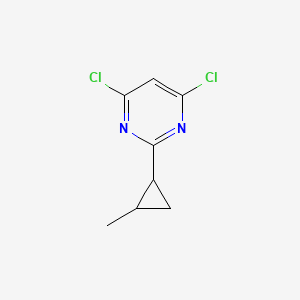
![1-Methylbicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13964090.png)
